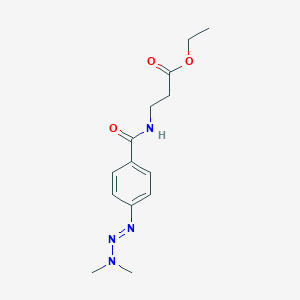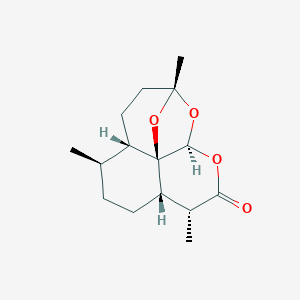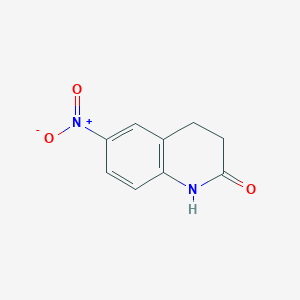
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester, also known as DTB-BETA-ALA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. It is a prodrug that is activated by the enzyme carboxypeptidase G2 (CPG2), which is found in some tumors. Upon activation, DTB-BETA-ALA releases a cytotoxic agent that selectively targets cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is activated by the enzyme CPG2, which is found in some tumors. Upon activation, it releases a cytotoxic agent, which selectively targets cancer cells by inducing DNA damage and inhibiting DNA synthesis.
Biochemische Und Physiologische Effekte
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, its activation by CPG2 limits its use to tumors that express this enzyme. Additionally, its efficacy may be limited by the development of resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the research and development of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester. These include:
1. Developing new methods for activating N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in tumors that do not express CPG2.
2. Investigating the potential of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in combination therapy with other cancer treatments.
3. Developing new formulations of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester that improve its pharmacokinetic properties and increase its efficacy.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in humans.
In conclusion, N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is a promising compound for cancer therapy due to its selectivity towards cancer cells and minimal toxicity in normal cells. Further research is needed to fully understand its potential and limitations, and to develop new strategies for its use in cancer treatment.
Synthesemethoden
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester can be synthesized through a multi-step process that involves the reaction of p-(3,3-dimethyltriazeno)benzoyl chloride with beta-alanine ethyl ester hydrochloride in the presence of a base. The resulting compound is then purified through chromatography to obtain N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester.
Wissenschaftliche Forschungsanwendungen
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown promising results in selectively killing cancer cells while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy drugs when used in combination therapy.
Eigenschaften
CAS-Nummer |
102516-73-4 |
|---|---|
Produktname |
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester |
Molekularformel |
C14H20N4O3 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C14H20N4O3/c1-4-21-13(19)9-10-15-14(20)11-5-7-12(8-6-11)16-17-18(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,20) |
InChI-Schlüssel |
VFJPPDDTQXMZEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
Kanonische SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
Synonyme |
ethyl 3-[(4-dimethylaminodiazenylbenzoyl)amino]propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)









